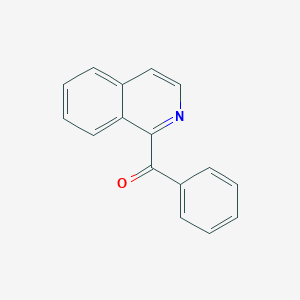

Isoquinolin-1-yl(phenyl)methanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-1-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO/c18-16(13-7-2-1-3-8-13)15-14-9-5-4-6-12(14)10-11-17-15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWCIKACMBMJFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864702 | |

| Record name | (Isoquinolin-1-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16576-23-1 | |

| Record name | 16576-23-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Isoquinolinyl phenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for Isoquinolin 1 Yl Phenyl Methanone and Its Analogues

Direct C-H Functionalization Approaches at the C1 Position of Isoquinoline (B145761)

Direct functionalization of the C1 C-H bond of the isoquinoline nucleus represents the most direct and elegant route to 1-aroylisoquinolines. This position is electronically susceptible to nucleophilic attack after activation of the nitrogen atom, and it is also a prime site for radical and transition-metal-mediated reactions.

Oxidative Reaction Mechanisms for Functionalization

Oxidative cross-dehydrogenative coupling (CDC) offers a powerful, metal-free pathway for the C1-aroylation of isoquinolines. This strategy involves the direct coupling of two different C-H bonds, in this case, the C1-H of isoquinoline and the benzylic C-H of an arylmethanol, with the assistance of an oxidant.

One notable method employs potassium persulfate (K₂S₂O₈) as the oxidant and methyltrioctylammonium chloride (Aliquat 336) as a phase-transfer catalyst in acetonitrile (B52724). organic-chemistry.org This reaction efficiently couples isoquinolines with various arylmethanols to produce the corresponding 1-aroylisoquinolines. organic-chemistry.org The mechanism is believed to involve the formation of an acyl radical from the arylmethanol, which then undergoes a Minisci-type reaction with the protonated isoquinoline ring, followed by oxidation to restore aromaticity.

Visible Light-Mediated Aroylation and Alkylation Protocols

Photoredox catalysis has emerged as a green and powerful tool for C-H functionalization, enabling reactions under mild, ambient conditions. The acylation of isoquinolines using visible light has been successfully demonstrated, providing a direct route to compounds like isoquinolin-1-yl(phenyl)methanone.

A notable example is the acridinium-catalyzed acylation of isoquinolines with aldehydes. thieme-connect.com This transition-metal-free process uses a simple organic photoredox catalyst, visible light, and air as the terminal oxidant. thieme-connect.com The reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism, where the excited photocatalyst generates an acyl radical from the corresponding aldehyde. This radical then adds to the C1 position of the isoquinoline. thieme-connect.com This method is highly efficient and tolerates a wide array of functional groups on both the isoquinoline and aldehyde partners. thieme-connect.com

For instance, the reaction of 4-phenylisoquinoline (B177005) with 4-methylbenzaldehyde (B123495) in the presence of 2 mol% of an acridinium (B8443388) catalyst in acetonitrile, stirred at room temperature for 8 hours, yields (4-Phenylisoquinolin-1-yl)(p-tolyl)methanone in 92% yield. thieme-connect.com

Table 1: Visible Light-Induced Acridinium-Catalyzed C1-Acylation of Isoquinolines thieme-connect.com

| Isoquinoline Substrate | Aldehyde Substrate | Product | Yield (%) |

| 4-Phenylisoquinoline | 4-Methylbenzaldehyde | (4-Phenylisoquinolin-1-yl)(p-tolyl)methanone | 92 |

| Isoquinoline | Benzaldehyde | This compound | 88 |

| Isoquinoline | 4-Methoxybenzaldehyde | (4-Methoxyphenyl)(isoquinolin-1-yl)methanone | 85 |

| Isoquinoline | 4-Chlorobenzaldehyde | (4-Chlorophenyl)(isoquinolin-1-yl)methanone | 89 |

Related visible-light-mediated protocols have been developed for C-H hydroxyalkylation, which proceeds through a radical pathway involving the generation of acyl radicals from 4-acyl-1,4-dihydropyridines upon blue light absorption. nih.govresearchgate.net This oxidant-free method showcases a departure from the classical Minisci-type reaction, highlighting the versatility of photochemical approaches. nih.govresearchgate.net

Transition Metal-Catalyzed Methods for C-H Activation

Transition metals, particularly rhodium, palladium, and cobalt, are extensively used to catalyze the C-H activation of heterocycles for the synthesis of complex derivatives. researchgate.netresearchgate.netfrontiersin.org While many methods focus on building the isoquinoline ring itself, several strategies achieve direct functionalization of the pre-formed isoquinoline core.

Rhodium(III)-catalyzed C-H activation has been employed to synthesize highly functionalized 3-acylsilane-substituted isoquinolines. researchgate.net These reactions often use a directing group, such as an oxime, to guide the metal to a specific C-H bond, followed by annulation with a coupling partner like an acryloylsilane. researchgate.net

Palladium catalysis is instrumental in reactions like the Larock isoquinoline synthesis, which constructs 3,4-disubstituted isoquinolines. acs.org A related approach involves the palladium-catalyzed carbonylative cyclization of 2-(1-alkynyl)benzaldimines to afford 3-substituted 4-aroylisoquinolines. acs.org Although this is a cyclization rather than a direct functionalization of isoquinoline, it represents a key modern coupling method to access the aroylated isoquinoline framework.

Metal-Free Synthetic Protocols for 1-Aroylisoquinolines

The development of metal-free synthetic methods is a primary goal in green chemistry, avoiding the cost and potential toxicity of transition metal catalysts. As discussed previously, the oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with arylmethanols is an effective metal-free approach to 1-aroylisoquinolines. organic-chemistry.org

Similarly, the visible-light-induced acylation using organic photocatalysts like acridinium represents another significant metal-free strategy. thieme-connect.com These methods rely on the generation of radical intermediates under oxidative or photoredox conditions to achieve the desired C1-acylation. While direct metal-free C1-amination of isoquinoline-N-oxides has been reported, demonstrating the feasibility of C1 functionalization without metals, aroylation methods primarily leverage radical-based pathways. nih.gov

Classical and Modern Coupling and Annulation Reactions

While direct C-H functionalization is often preferred, classical named reactions and their modern variants remain relevant for the synthesis of the isoquinoline scaffold, which can then be further modified.

Friedel-Crafts Acylation Analogues and Variations

The classical Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming aryl ketones. organic-chemistry.orgmasterorganicchemistry.com It typically involves an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. masterorganicchemistry.com However, the direct Friedel-Crafts acylation of basic heterocycles like isoquinoline is challenging due to the complexation of the Lewis acid with the nitrogen lone pair, which deactivates the ring towards electrophilic attack.

Therefore, modern synthetic approaches have developed alternatives that mimic the outcome of a Friedel-Crafts acylation but operate via different mechanisms. The direct C-H acylation methods described in section 2.1, such as the photoredox-catalyzed reaction with aldehydes and the oxidative coupling with arylmethanols, can be considered as functional analogues of Friedel-Crafts acylation for the C1 position of isoquinoline. organic-chemistry.orgthieme-connect.com These methods circumvent the limitations of the classical reaction by employing radical intermediates rather than acylium cations, thereby avoiding the issue of catalyst deactivation by the basic nitrogen atom.

Furthermore, intramolecular Friedel-Crafts-type reactions are often used to construct the isoquinoline ring system itself, which can be a strategic approach to synthesizing derivatives that are difficult to access through direct functionalization. mdpi.commdpi.com

Palladium-Catalyzed Cascade Cyclization-Coupling Strategies

Palladium-catalyzed reactions are pivotal in modern organic synthesis, and the construction of the isoquinoline core is no exception. Cascade or tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach. The synthesis of isoquinolinones, key precursors to this compound, has been achieved through palladium-catalyzed C-H activation and annulation. mdpi.com

One notable strategy involves the reaction of N-methoxy benzamides with 2,3-allenoic acid esters, catalyzed by a palladium(II) complex. This process affords 3,4-substituted hydroisoquinolones with good yields and high regioselectivity. mdpi.com The directing group, in this case, the N-methoxy amide, is incorporated into the final heterocyclic product. mdpi.com Although this method yields hydroisoquinolones, subsequent oxidation can lead to the desired isoquinolinone framework.

Another powerful palladium-catalyzed method is the α-arylation of ketones. rsc.orgresearchgate.netnih.gov This approach allows for the convergent synthesis of polysubstituted isoquinolines. The process involves the coupling of an enolate with an ortho-functionalized aryl halide, which creates a 1,5-dicarbonyl moiety. This intermediate can then be cyclized with a source of ammonia (B1221849) to form the isoquinoline ring. rsc.org This method is particularly versatile as it tolerates a wide array of substituents, including those that are traditionally difficult to incorporate, such as electron-deficient groups. rsc.orgnih.gov A one-pot, three-component synthesis combining these steps has also been developed, further enhancing the efficiency of this route. rsc.org

| Catalyst System | Starting Materials | Product Type | Key Features | Reference |

| Pd(CH₃CN)₂Cl₂ / Ag₂CO₃ / DIPEA | N-methoxybenzamide, 2,3-allenoic acid esters | 3,4-substituted hydroisoquinolones | C-H activation/annulation, good yields, excellent regioselectivity | mdpi.com |

| Palladium catalyst / Ligand | Enolate, ortho-functionalized aryl halide | Polysubstituted isoquinolines | α-arylation, convergent, tolerates diverse substituents, one-pot procedure available | rsc.orgnih.gov |

Sonogashira Coupling in Isoquinoline Derivatization

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of carbon-carbon bond formation. organic-chemistry.orgyoutube.com This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base, is instrumental in the derivatization of heterocyclic systems, including isoquinolines. organic-chemistry.orgyoutube.com

A plausible synthetic route to this compound can be envisioned utilizing a Sonogashira coupling. For instance, a 1-haloisoquinoline could be coupled with phenylacetylene (B144264) to introduce the phenylethynyl group at the 1-position. Subsequent hydration of the alkyne would then yield the desired ketone, this compound. The Sonogashira reaction is known for its reliability and functional group tolerance, making it a powerful tool for such transformations. organic-chemistry.org

Research has demonstrated the successful Sonogashira coupling of 2-chloroquinolines with terminal alkynes, highlighting the feasibility of applying this methodology to related heterocyclic systems. researchgate.net While traditional Sonogashira couplings often require anhydrous and anaerobic conditions, newer protocols have been developed that circumvent these stringent requirements. organic-chemistry.org Furthermore, copper-free versions of the Sonogashira reaction have been developed to avoid the potential drawbacks of using copper co-catalysts. organic-chemistry.org

Cycloaddition and Domino Reaction Strategies

1,3-Dipolar Cycloaddition of Isoquinolinium Ylides

The 1,3-dipolar cycloaddition is a powerful reaction for the construction of five-membered rings. wikipedia.org When applied to isoquinolinium ylides, it offers a versatile route to various fused and spiro-heterocyclic systems. rsc.org Isoquinolinium ylides, which are azomethine ylides, can be generated in situ from the corresponding isoquinolinium salts. These 1,3-dipoles readily react with a range of dipolarophiles, including alkenes and alkynes. wikipedia.orgnih.gov

The reaction of an isoquinolinium ylide with a suitable dipolarophile can lead to the formation of complex polycyclic structures containing the isoquinoline motif. For example, the reaction of an isoquinolinium ylide with an activated alkyne can produce dihydrobenzo[g]indolizines and the corresponding fully aromatized benzo[g]indolizines. The specific outcome can depend on the nature of the alkyne used.

These cycloaddition reactions are valuable for creating diverse molecular scaffolds that can be further elaborated to produce a wide range of substituted isoquinolines. nih.gov The formation of spiro[imidazo[1,2-a]isoquinoline-2,3'-indolin]-2'-ones through the [3+2] cycloaddition of isoquinolinium ylides with isatin-3-imines is a testament to the synthetic utility of this approach.

Tandem Reactions for Fused Nitrogen Heterocycles

Tandem reactions, also known as domino or cascade reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. These reactions are particularly valuable for the rapid construction of complex molecular architectures, such as fused nitrogen heterocycles. nih.gov

While not directly yielding this compound, tandem reactions provide access to complex isoquinoline-based ring systems. For instance, a catalytic asymmetric tandem reaction of tertiary enamides has been developed to construct chiral tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one structures. nih.gov This reaction, catalyzed by a copper(II)/chiral Pybox complex, proceeds through an intramolecular enantioselective addition followed by a diastereoselective interception of the resulting acyliminium ion. nih.gov The resulting fused heterocycles are found in many bioactive alkaloids. nih.gov

Another example is the three-component tandem reaction for the synthesis of spirooxindoles fused with a seven-membered benzodiazepine (B76468) moiety, which proceeds with high yield and excellent enantioselectivity. chemistryviews.org Such strategies underscore the potential of tandem reactions to generate diverse and complex isoquinoline-containing molecules that could serve as advanced precursors to analogues of this compound.

Intramolecular Annulation Approaches to Isoquinoline Frameworks

Intramolecular annulation is a key strategy for the construction of the isoquinoline core. These reactions involve the formation of the heterocyclic ring from a single starting material that contains all the necessary atoms. A variety of substrates can be employed in intramolecular annulation reactions to form the isoquinolone ring, which is a direct precursor to the isoquinoline framework. chemistryviews.org

Palladium-catalyzed intramolecular cyclization of ortho-ethynylbenzamides is one such approach. chemistryviews.org In this method, a pre-functionalized benzene (B151609) derivative undergoes cyclization to form the isoquinolone ring. Base-promoted intramolecular cyclization of in situ generated ortho-allenyl-N-substituted benzamides is another effective strategy. chemistryviews.org Furthermore, the use of strong acids like trifluoroacetic acid can promote the intramolecular cyclization of appropriately substituted precursors to yield the N-substituted 3,4-unsubstituted isoquinolone ring. chemistryviews.org

These methods provide reliable access to the fundamental isoquinoline and isoquinolone skeletons, which can then be further functionalized to introduce the desired substituents, such as the phenylketo group at the 1-position.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact. In the context of isoquinoline synthesis, several green approaches have been developed.

One notable development is the use of recyclable catalysts and environmentally benign solvents. For example, a ruthenium(II)/PEG-400 catalytic system has been used for the synthesis of 1-phenyl isoquinoline derivatives. This system allows for a simple extraction procedure and the use of a biodegradable solvent, with the added benefit of a reusable catalyst. Similarly, rhodium(III)-catalyzed C-H activation and annulation reactions for the synthesis of 3,4-unsubstituted isoquinolones have been successfully carried out in biomass-derived ethanol (B145695) at room temperature, eliminating the need for stoichiometric external oxidants. chemistryviews.org

Solvent-free reaction conditions represent another key aspect of green chemistry. The synthesis of new isoquinazoline derivatives has been achieved in excellent yields through a three-component reaction under solvent-free conditions at room temperature. tandfonline.com The use of alternative energy sources, such as ultrasound, has also been explored. Ultrasound-assisted copper-catalyzed α-arylation of ketones with 2-iodobenzamide (B1293540) provides a rapid, one-pot synthesis of isoquinolin-1(2H)-one derivatives. researchgate.net These green methodologies offer more sustainable routes to the isoquinoline scaffold and its derivatives. rsc.org

| Green Chemistry Approach | Catalyst/Conditions | Key Advantages | Reference |

| Recyclable Catalytic System | Ru(II)/PEG-400 | Reusable catalyst, biodegradable solvent, high atom economy | |

| Biomass-Derived Solvent | [Cp*RhCl₂]₂ in ethanol | Mild conditions, no external oxidant, environmentally friendly solvent | chemistryviews.org |

| Solvent-Free Synthesis | Triethylamine at room temperature | Avoids toxic solvents, high yields, easy product separation | tandfonline.com |

| Ultrasound-Assisted Synthesis | Copper catalyst with ultrasound | Rapid reaction, one-pot procedure, energy efficient | researchgate.net |

Microwave-Assisted Solid-Supported Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govfrontiersin.org The use of solid supports in conjunction with microwave irradiation offers further advantages, such as simplified purification procedures and the potential for automation. frontiersin.orgbeilstein-journals.org

In the context of isoquinoline synthesis, microwave irradiation has been effectively employed to promote key reactions like the Pictet-Spengler condensation. This approach has been utilized in the solid-phase synthesis of chiral 1,2,3,4-tetrahydroisoquinoline (B50084) libraries, where both the loading onto a Merrifield resin and the crucial acid-catalyzed cyclization were efficiently driven by microwaves. nih.gov This synergy between solid-phase synthesis and microwave assistance provides a rapid and efficient pathway to generate diverse libraries of isoquinoline derivatives. nih.gov The application of microwave heating can significantly enhance the efficiency of such multi-step syntheses. frontiersin.org

Aqueous Medium and Solvent-Free Conditions

The development of synthetic methods that utilize environmentally benign solvents like water or are conducted under solvent-free conditions is a key goal in green chemistry. One notable "greener" approach to synthesizing 1-aroylisoquinolines, including this compound, involves a metal-free reaction of isoquinoline with a carboxylic acid and potassium persulfate in water. researchgate.net This method presents a more sustainable alternative to traditional synthetic routes that often rely on hazardous reagents and solvents. researchgate.net

Solvent-free conditions, often coupled with microwave irradiation, have also proven effective. For instance, the Henry condensation, a crucial step in the synthesis of precursors for substituted 1,2,3,4-tetrahydroisoquinolines, has been successfully performed between vanillin (B372448) and nitropropane without a solvent and under microwave irradiation. nih.gov This method avoids the need for protecting the phenolic group of vanillin and provides the desired nitroalkene in good yield. nih.gov

Synthetic Routes to Related Isoquinoline Derivatives with a Methanone (B1245722) Moiety

This compound serves as a versatile building block for the synthesis of more complex heterocyclic systems. These derivatives often exhibit a wide range of biological activities, making their synthesis an active area of research.

Pyrrolo[2,1-a]isoquinoline (B1256269) Scaffold Synthesis

The pyrrolo[2,1-a]isoquinoline framework is a common structural motif in many bioactive natural products and synthetic molecules. rsc.orgnih.gov The synthesis of this scaffold is of significant interest due to the potential pharmacological applications of its derivatives, including anticancer and anti-inflammatory properties. rsc.orgnih.govresearchgate.net

One common strategy for constructing the pyrrolo[2,1-a]isoquinoline system involves the heteroannulation of isoquinolinium salts. researchgate.net For example, isoquinoline can be treated with N,N-disubstituted α-bromoacetamide compounds to form the corresponding isoquinolinium bromides. These salts then undergo a [3+2] cycloaddition reaction with dipolarophiles in a basic medium to generate pyrrolo[2,1-a]isoquinoline-3-carboxamide derivatives. researchgate.net The 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline (1-Ph-DHPIQ) scaffold, in particular, is a key feature of lamellarin-type natural products and their synthetic analogues, which have shown cytotoxic and multidrug resistance-reversing activities. nih.gov

Synthesis of Substituted 1,2,3,4-Tetrahydroisoquinolines

Substituted 1,2,3,4-tetrahydroisoquinolines (THIQs) are a prominent class of isoquinoline derivatives found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. nih.govresearchgate.net The synthesis of these compounds is often achieved through methods like the Pictet-Spengler and Bischler-Napieralski reactions. wikipedia.org

A convenient method for synthesizing 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines starts from ketoamides. The interaction of these ketoamides with organomagnesium compounds, followed by cyclization in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA), yields the desired disubstituted THIQs in high yields. nih.gov This approach allows for the introduction of various substituents at the C-1 position of the isoquinoline skeleton. nih.gov The development of synthetic routes to access diverse fluorinated 1,2,3,4-tetrahydroisoquinoline derivatives is also an area of active investigation. thieme.de

Isoquinolin-1(2H)-one Derivatives Synthesis

Isoquinolin-1(2H)-ones, also known as isocarbostyrils, are another important class of isoquinoline derivatives present in natural alkaloids and synthetic compounds with diverse biological activities. researchgate.net Their synthesis has been the subject of extensive research, leading to a variety of synthetic methods.

One established route to isoquinolin-1(2H)-one derivatives is through the Gabriel–Colman synthesis. researchgate.net More contemporary methods often involve transition-metal catalysis. researchgate.net For instance, a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives have been synthesized and evaluated for their biological activities. nih.govrsc.org The synthetic routes to these compounds often involve multi-step sequences starting from readily available materials. nih.govrsc.org

Imidazo[5,1-a]isoquinoline Formation Pathways from this compound

Imidazo[5,1-a]isoquinolines are a class of fused heterocyclic compounds that have gained attention for their potential applications, including as fluorescent materials. uni-giessen.de this compound is a key precursor in the synthesis of these compounds. researchgate.net

The synthesis of imidazo[5,1-a]isoquinolines can be achieved through a multi-step reaction involving an iodine-mediated condensation-cyclization-oxidation process. uni-giessen.de A more direct, one-pot protocol has also been developed for the synthesis of amino-functionalized benzo nih.govresearchgate.netimidazo[2,1-a]isoquinolines. nih.gov This method involves the reaction of o-phenylenediamines and o-cyanobenzaldehydes, followed by alkylation. nih.gov Furthermore, a palladium-catalyzed, norbornene-mediated one-step synthesis provides an efficient route to a wide variety of substituted imidazo[5,1-a]isoquinolines from N-bromoalkyl imidazoles and aryl iodides. nih.gov

Synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinolines

A notable and efficient method for synthesizing 5,6-dihydropyrazolo[5,1-a]isoquinolines has been developed. mdpi.comnih.gov This one-pot tandem reaction utilizes C,N-cyclic azomethine imines and α,β-unsaturated ketones. mdpi.comnih.gov The process is facilitated by potassium carbonate (K2CO3) as a base and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant, leading to good yields of the functionalized products. mdpi.comnih.gov This approach involves a sequence of a [3 + 2]-cycloaddition, detosylation, and oxidative aromatization. mdpi.comnih.gov

The general procedure for this synthesis involves adding an α,β-unsaturated ketone to a solution of C,N-azomethine imine and K2CO3 in tetrahydrofuran (B95107) (THF) at room temperature. mdpi.com After a brief period of stirring, DDQ is introduced, and the reaction mixture is stirred for an extended period at room temperature, followed by heating. mdpi.com The reaction is then quenched and the product is extracted. mdpi.com

An alternative approach involves the indium(III)-promoted halocyclization of N-propargylic sulfonylhydrazones. acs.orgacs.org This method allows for the synchronous formation of the pyrazole (B372694) and 3,4-dihydroisoquinoline (B110456) moieties through a cascade cyclization of easily prepared open-chain compounds. acs.org This strategy is significant as it constructs both rings of the 5,6-dihydropyrazolo[5,1-a]isoquinoline system in a domino reaction, a previously unreported method. acs.orgacs.org The scalability of this synthesis has been demonstrated, achieving a high yield on a gram scale. acs.orgacs.org Furthermore, the resulting vinyl iodide product can undergo further transformations, such as conversion to a ketone or participation in Suzuki-Miyaura coupling reactions. acs.orgacs.org

Table 1: Synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinoline via Tandem Reaction

| Reactant 1 | Reactant 2 | Base | Oxidant | Product | Yield | Ref. |

| C,N-cyclic azomethine imine | α,β-unsaturated ketone | K2CO3 | DDQ | 5,6-Dihydropyrazolo[5,1-a]isoquinoline | Good | mdpi.comnih.gov |

Table 2: Synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinoline via Halocyclization

| Substrate | Reagent | Product | Yield | Ref. |

| N-Propargylic sulfonylhydrazone | Indium(III) halide | 5,6-Dihydropyrazolo[5,1-a]isoquinoline | 90% (gram scale) | acs.orgacs.org |

Chemical Reactivity and Advanced Transformations of Isoquinolin 1 Yl Phenyl Methanone

Functional Group Interconversions of the Methanone (B1245722) Moiety

The carbonyl group of isoquinolin-1-yl(phenyl)methanone is a primary site for chemical modification, enabling its conversion into a variety of other functional groups. These interconversions are fundamental for the synthesis of diverse derivatives with potential applications in medicinal chemistry and material science.

One of the most common transformations is the reduction of the ketone to a secondary alcohol, forming isoquinolin-1-yl(phenyl)methanol. This can be achieved using various reducing agents, with sodium borohydride (B1222165) in methanol (B129727) being a standard and efficient method. The resulting alcohol can be further functionalized, for instance, by esterification to produce compounds like isoquinolin-1-yl(phenyl)methyl benzoate.

Another key reaction is the conversion of the methanone to an oxime. This is typically accomplished by reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base. The oxime can then serve as a precursor for the Beckmann rearrangement to yield an amide or be used in the synthesis of N-oxide derivatives.

The methanone moiety can also be transformed into a hydrazone through condensation with hydrazine (B178648) or its derivatives. These hydrazones are valuable intermediates for the synthesis of pyrazoles and other heterocyclic systems. Furthermore, the Wittig reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond, providing access to a range of olefinic derivatives.

Elaboration of the Phenyl Ring Substituents

The phenyl ring of this compound offers numerous opportunities for substitution, allowing for the fine-tuning of the molecule's steric and electronic properties. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the phenyl ring.

Nitration of the phenyl ring, typically using a mixture of nitric acid and sulfuric acid, can introduce nitro groups, which can then be reduced to amino groups. These amino groups serve as handles for further derivatization, such as diazotization followed by Sandmeyer reactions to introduce a wide range of substituents including halogens, cyano, and hydroxyl groups.

Halogenation, such as bromination or chlorination, can be achieved using the appropriate halogen in the presence of a Lewis acid catalyst. The resulting halogenated phenyl derivatives are valuable substrates for cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, enabling the formation of carbon-carbon bonds and the introduction of complex substituents.

Modifications and Derivatization at the Isoquinoline (B145761) Core

The isoquinoline core of this compound is susceptible to various modifications, providing another avenue for structural diversification. The nitrogen atom in the isoquinoline ring can be quaternized by reaction with alkyl halides to form isoquinolinium salts. These salts are often more reactive towards nucleophilic attack.

One important reaction involving the isoquinoline core is the Reissert reaction. In this reaction, the isoquinoline is treated with an acyl chloride and a cyanide source to form a Reissert compound. This intermediate can then undergo various transformations to introduce substituents at the C-1 position of the isoquinoline ring.

Furthermore, the isoquinoline ring can undergo electrophilic substitution reactions, although these are generally less facile than on the phenyl ring due to the electron-withdrawing nature of the nitrogen atom. However, under specific conditions, functional groups can be introduced onto the benzo part of the isoquinoline system.

Cyclization Reactions to Form Fused Ring Systems

The strategic placement of reactive functional groups on this compound allows for intramolecular cyclization reactions, leading to the formation of complex, fused heterocyclic systems. These reactions are of significant interest for the synthesis of novel scaffolds with potential biological activity. nih.gov

For instance, derivatives of this compound with appropriate substituents can undergo cyclization to form pyrrolo[2,1-a]isoquinolines. nih.govresearchgate.net This can be achieved through a one-pot synthesis involving the reaction of 2-(2-oxo-2-phenylethyl)isoquinolinium (B11712612) bromide with a suitable dienophile in the presence of a base. nih.govresearchgate.net The resulting fused polycyclic systems often exhibit distinct photophysical and biological properties.

Another approach involves the intramolecular cyclization of unsaturated acyloxy sulfone derivatives of the isoquinoline scaffold. nih.govnih.gov Deprotonation with a strong base like lithium hexamethyldisilazide (LHMDS) can trigger a cyclization cascade, ultimately leading to the formation of fused furan (B31954) or pyran rings. nih.govnih.gov The conditions for the subsequent dehydration and isomerization steps can be tuned to favor the desired product. nih.gov

The table below summarizes examples of cyclization reactions starting from derivatives of this compound.

| Starting Material | Reagents and Conditions | Fused Ring System Formed | Reference |

| 2-(2-oxo-2-phenylethyl)isoquinolinium bromide & maleic acid | TPCD, potassium carbonate, DMF | Pyrrolo[2,1-a]isoquinoline (B1256269) | nih.govresearchgate.net |

| Unsaturated acyloxy sulfone derivative | 1. LHMDS, THF, -78°C; 2. p-TsOH, benzene (B151609), reflux | Fused furan ring | nih.govnih.gov |

| Acyloxy sulfone prepared from a phenol (B47542) derivative | 1. LHMDS, THF, -78°C; 2. p-TsOH, benzene, reflux | Benzofuran | nih.gov |

Oxidative Transformations and Radical Chemistry

The isoquinoline moiety of the title compound can participate in oxidative transformations and radical chemistry. For instance, the synthesis of imidazo[5,1-a]isoquinoline, a potential near-IR dye precursor, can be achieved in a two-step synthesis starting from isoquinoline. researchgate.net The first step involves an oxidative addition to synthesize a 1-aroylisoquinoline, which is a class of compounds that includes this compound. researchgate.net This intermediate is then reacted with an aldehyde to form the final fused heterocyclic product. researchgate.net

While direct radical reactions on this compound are not extensively documented, the principles of Minisci-type reactions suggest that the electron-deficient isoquinoline ring could be susceptible to nucleophilic radical attack. Such reactions, often involving the generation of radicals from carboxylic acids via silver nitrate (B79036) and ammonium (B1175870) persulfate, could potentially be used to introduce alkyl or acyl groups at specific positions on the isoquinoline core. However, mechanism studies on similar quinoline (B57606) systems have sometimes shown that no radical step is involved in certain transformations. mdpi.com

Further research into the radical chemistry of this compound could unveil novel synthetic pathways for the functionalization of this versatile scaffold.

Advanced Spectroscopic Elucidation and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for the detailed structural analysis of Isoquinolin-1-yl(phenyl)methanone, providing insights into the chemical environment of each proton and carbon atom within the molecule.

High-Resolution ¹H NMR Data Analysis

High-Resolution ¹³C NMR Data Analysis

Similar to the proton NMR data, the complete high-resolution ¹³C NMR spectral data for this compound is not widely published. However, based on the structure, the spectrum is anticipated to show distinct signals for each of the 16 carbon atoms. The carbonyl carbon is expected to resonate at a significantly downfield chemical shift, characteristic of ketone functionalities. The carbon atoms of the aromatic rings will appear in the typical aromatic region, with their precise shifts determined by their substitution and position relative to the nitrogen atom and the carbonyl group.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which in turn confirms the elemental composition of a molecule. For this compound, the molecular formula is C₁₆H₁₁NO. The exact mass calculated for this formula allows for unambiguous identification and differentiation from other compounds with the same nominal mass. Although specific experimental HRMS data is not detailed in the available literature, it is a standard technique used in the characterization of such compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The IR spectrum would prominently feature a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone, typically appearing in the region of 1650-1700 cm⁻¹. Additionally, characteristic absorption bands for the aromatic C-H and C=C stretching vibrations of the isoquinoline (B145761) and phenyl rings would be observed.

X-ray Crystallography for Solid-State Structural Determination

The definitive three-dimensional arrangement of atoms in the solid state of this compound can be determined by single-crystal X-ray crystallography. A study by Machura et al. (2008) details the synthesis and characterization of a rhenium(III) complex where this compound acts as a ligand. acs.org While the crystallographic data for the free ligand is not explicitly provided in the available abstracts, the study of its coordination complex provides valuable information about its conformational properties and bonding characteristics upon metal coordination. The analysis of a related compound, Phenyl(pyrrolo[2,1-a]isoquinolin-3-yl)methanone, reveals a monoclinic crystal system with a P21/c space group. nih.gov This information suggests the likely crystal packing and intermolecular interactions that might be present in the solid state of the title compound.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable in the synthesis and analysis of "this compound," ensuring the purity of the final compound and allowing for the isolation of the target molecule from complex reaction mixtures.

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of reactions that yield "this compound." By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can qualitatively track the consumption of reactants and the formation of the product. youtube.comyoutube.com The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and a mobile phase. youtube.com

For a compound like "this compound," a common stationary phase is silica gel 60 F254. The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is typically employed. The optimal ratio is determined empirically, but a starting point could be a 7:3 or 8:2 mixture of hexane to ethyl acetate.

Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm), where the aromatic nature of the isoquinoline and phenyl rings will cause the compound to appear as a dark spot against a fluorescent background. youtube.comyoutube.com For compounds that are not UV-active or for better visualization, staining with iodine vapor or a potassium permanganate (B83412) solution can be utilized. youtube.com The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system, aiding in its identification. youtube.com

Table 1: Illustrative TLC Monitoring of a Hypothetical Synthesis of this compound

| Time Point | Starting Material Spot (Rf) | Product Spot (Rf) | Observations |

| t = 0 h | 0.6 | - | Only the starting material is present. |

| t = 2 h | 0.6 | 0.4 | A new spot corresponding to the product appears. |

| t = 4 h | Faint | 0.4 | The starting material spot has significantly diminished. |

| t = 6 h | - | 0.4 | The reaction is complete; only the product spot is visible. |

Note: Rf values are hypothetical and for illustrative purposes only.

For the purification of "this compound" on a preparative scale, column chromatography is the method of choice. This technique operates on the same principles as TLC but on a larger scale, allowing for the separation of milligram to gram quantities of the compound. mdpi.com The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent system similar to that used for TLC is passed through the column to elute the components at different rates.

A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective for separating the desired product from impurities with different polarities. The fractions are collected and analyzed by TLC to identify those containing the pure "this compound."

High-Performance Liquid Chromatography (HPLC) offers a more powerful and efficient method for both the analysis and purification of "this compound." Reversed-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed for the analysis of isoquinoline alkaloids and related heterocyclic compounds. google.comjfda-online.com

For analytical purposes, a gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is often used. google.comjfda-online.com Detection is typically achieved using a UV detector, set at a wavelength where the compound exhibits strong absorbance. The retention time and peak purity can be used to assess the identity and purity of the sample.

Table 2: Exemplary HPLC Conditions for the Analysis of Isoquinoline Derivatives

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20-80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: These are representative conditions and may require optimization for "this compound."

Other Advanced Spectroscopic Techniques

Beyond the standard spectroscopic methods, other advanced techniques can provide deeper insights into the electronic properties of "this compound."

While fluorescence is a more commonly studied phenomenon for isoquinoline derivatives, phosphorescence spectroscopy can provide valuable information about the triplet excited state of "this compound." Phosphorescence is the emission of light from a triplet excited state, which is a longer-lived process compared to fluorescence from a singlet excited state.

Biological Activities and Pharmacological Profiles of Isoquinolin 1 Yl Phenyl Methanone Analogues

Antineoplastic and Anticancer Properties

The anticancer potential of isoquinolin-1-yl(phenyl)methanone analogues is multifaceted, with various derivatives demonstrating efficacy through several distinct yet interconnected mechanisms. These include the direct inhibition of cancer cell growth, the induction of programmed cell death, and the ability to overcome resistance to conventional chemotherapies.

Inhibition of Cellular Proliferation in Various Cancer Cell Lines

A fundamental aspect of the anticancer activity of this compound analogues is their ability to inhibit the proliferation of a wide range of cancer cells. Substituted isoquinolin-1-ones have been synthesized and evaluated for their in vitro anticancer activity, with some derivatives showing potent effects against multiple human cancer cell lines. nih.gov For instance, 3-biphenyl-N-methylisoquinolin-1-one has demonstrated significant anticancer activity against five different human cancer cell lines. nih.gov

Furthermore, studies on 3-aminoisoquinolin-1(2H)-one derivatives have revealed their potential as inhibitors of tumor cell growth. univ.kiev.uauniv.kiev.ua These compounds have been screened against the NCI-60 panel of human tumor cell lines, which includes leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, and breast. univ.kiev.uauniv.kiev.ua The level of activity has been shown to be dependent on the nature of the substituent at the 3-amino group and at the C4 position of the isoquinoline (B145761) core. univ.kiev.ua Notably, derivatives with a thiazolyl or pyrazolyl substituent at the 3-amino group and no substituent at C4 were among the most effective. univ.kiev.uauniv.kiev.ua The 1,3-thiazol-2-ylamino derivative, in particular, was identified as a potent inhibitor of tumor cell growth with good selectivity. univ.kiev.uauniv.kiev.ua

The table below summarizes the growth inhibitory effects of selected 3-aminoisoquinolin-1(2H)-one analogues on various cancer cell lines.

| Compound | Cancer Sub-panel | Cell Line | Growth Percentage (%) |

| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | Breast Cancer | MDA-MB-468 | 10.72 |

| Breast Cancer | MCF7 | 26.62 | |

| Renal Cancer | UO-31 | 22.78 | |

| Melanoma | SK-MEL-5 | 22.08 | |

| 3-(1,3-Dimethyl-1H-pyrazol-5-ylamino)isoquinolin-1(2H)-one | Leukemia | RPMI-8226 | 34.33 |

| Breast Cancer | MDA-MB-468 | 19.94 | |

| 3-(1,3,5-Trimethyl-1H-pyrazol-4-ylamino)isoquinolin-1(2H)-one | Leukemia | RPMI-8226 | 28.68 |

| Breast Cancer | MDA-MB-468 | 15.70 |

Data sourced from a study on 3-aminoisoquinolin-1(2H)-one derivatives. univ.kiev.ua

Induction of Apoptosis Pathways

In addition to cytostatic effects, a crucial mechanism by which this compound analogues exert their anticancer activity is through the induction of apoptosis, or programmed cell death. A series of isoquinoline-1,3,4-trione derivatives have been identified as novel and potent inhibitors of caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.net The introduction of a 6-N-acyl group to these structures significantly enhanced their activity, with some analogues demonstrating low nanomolar potency against caspase-3 in vitro and providing significant protection against apoptosis in a model cell system. researchgate.net

While direct evidence for apoptosis induction by this compound itself is still emerging, the activity of these closely related analogues suggests that targeting apoptotic pathways is a key therapeutic strategy for this class of compounds.

Circumvention of Multidrug Resistance (MDR) via Efflux Pump Inhibition

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. uniba.it Certain analogues of this compound have shown promise in overcoming MDR. Specifically, derivatives based on the 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline (DHPIQ) scaffold, which is structurally related to the core topic compound, have been synthesized and evaluated as P-gp modulators. uniba.itnih.gov

Several of these DHPIQ derivatives were found to be selective P-gp inhibitors, with the most potent compounds achieving submicromolar inhibition. uniba.it In combination with conventional chemotherapeutic agents like doxorubicin, these compounds were able to significantly increase the cytotoxicity of the drug in a dose-dependent manner in resistant cell lines. uniba.it This suggests that these isoquinoline analogues can act as chemosensitizers, restoring the efficacy of standard anticancer drugs.

| Compound Derivative | Target | Potency (IC50) |

| 2-Formyl-DHPIQ | P-gp | ~0.2 µM |

| 2-Thiosemicarbazone-DHPIQ | P-gp | ~0.2 µM |

| Schiff base of 2-CHO-DHPIQ with p-aminophenol | P-gp | 1.01 µM |

Data on P-gp inhibition by 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives. uniba.it

Topoisomerase I Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer therapy. Indenoisoquinolines, a class of compounds that can be considered fused analogues of this compound, are well-established inhibitors of topoisomerase I (Top1). nih.govnih.gov These agents act by trapping the Top1-DNA covalent complex, which leads to DNA strand breaks and ultimately cell death. nih.gov

Systematic studies on nitrated indenoisoquinolines have shown that the biological activity of these compounds can be significantly enhanced by specific substitutions on the aromatic rings and the lactam side chain. nih.gov For instance, a nitro group was found to be important for Top1 inhibition, while a methoxy (B1213986) group improved cytotoxicity. nih.gov This research has led to the development of optimal Top1 inhibitors with low nanomolar cytotoxicities against cancer cells. nih.gov

Cyclin-Dependent Kinase 4 (CDK4) Inhibition

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition is a clinically validated strategy in certain cancers, particularly hormone receptor-positive breast cancer. mdpi.comnih.gov While CDK4/6 inhibitors represent a significant class of anticancer agents, there is currently limited published research directly linking this compound or its close analogues to the specific inhibition of CDK4. The development of small molecule inhibitors for CDK4/6 has primarily focused on other chemical scaffolds. Therefore, this remains an area for potential future investigation for the this compound class of compounds.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway. nih.govnih.govmdpi.com Inhibition of PARP-1 can potentiate the effects of DNA-damaging chemotherapy and radiotherapy and is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.govmdpi.com Several isoquinolin-1-one derivatives have been synthesized and evaluated as PARP-1 inhibitors. nih.govnih.gov

In a preliminary in vitro screen, 5-bromoisoquinolin-1-one and 5-iodoisoquinolin-1-one were identified as potent inhibitors of PARP activity. nih.gov Further research has led to the discovery of isoquinolinone and naphthyridinone-based analogues as highly potent PARP-1 inhibitors. nih.gov These compounds have demonstrated significant antitumor efficacy both as single agents and in combination with chemotherapeutic agents in preclinical models of breast cancer. nih.gov

Anti-Inflammatory Activities

Analogues of this compound have demonstrated notable anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response. Research into isoquinoline-1-carboxamide (B73039) derivatives has provided significant insights into these mechanisms. nih.gov

A study involving eleven newly synthesized isoquinoline-1-carboxamides (designated HSR1101-HSR1111) evaluated their effects on lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells. nih.gov Several of these compounds potently suppressed the production of pro-inflammatory mediators, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO), without causing significant cell toxicity. nih.gov

Among these, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) was selected for more detailed investigation due to its unique ability to also reverse the LPS-induced suppression of the anti-inflammatory cytokine IL-10. nih.gov Further analysis revealed that HSR1101 attenuated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade. nih.gov The primary mechanism for this anti-inflammatory effect was identified as the inhibition of the MAPKs/NF-κB pathway. HSR1101 was shown to prevent the nuclear translocation of NF-κB by inhibiting the phosphorylation of its inhibitor, IκB, and also suppressed the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38. nih.gov These findings underscore the potential of isoquinoline-based structures as potent anti-inflammatory agents. nih.govosti.gov Furthermore, other research has demonstrated that certain 3-substituted isoquinoline derivatives can inhibit TNF-α production by 50-60% in vitro. nih.gov

| Compound/Derivative Class | Target/Mediator | Observed Effect |

| Isoquinoline-1-carboxamides (HSR1101-HSR1103) | IL-6, TNF-α, NO | Potent suppression of production in LPS-stimulated BV2 cells. nih.gov |

| N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) | IL-10 | Reversal of LPS-induced suppression. nih.gov |

| N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) | iNOS, COX-2 | Attenuated expression. nih.gov |

| N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) | MAPKs/NF-κB Pathway | Inhibition of phosphorylation and nuclear translocation of NF-κB. nih.gov |

| 3-substituted isoquinoline derivatives | TNF-α | 50-60% inhibition in vitro. nih.gov |

Antimicrobial Efficacy

The isoquinoline framework is a key feature in several classes of compounds with significant antimicrobial and antitubercular activity. nih.govnih.gov

A novel class of alkynyl isoquinoline compounds has been shown to possess strong bactericidal activity against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov Two representative compounds, HSN584 and HSN739, demonstrated particularly rapid, bactericidal action. nih.gov In laboratory tests, HSN584 was able to completely eradicate a high inoculum of MRSA USA300 within two hours, while HSN739 achieved a 99.9% reduction in the bacterial load. nih.gov

Crucially, these compounds also showed efficacy against intracellular bacteria. Both HSN584 and HSN739 were effective at reducing the MRSA load within macrophages, a challenge for many current antibiotics like vancomycin. nih.gov Structure-activity relationship studies revealed that both the isoquinoline and phenyl moieties of the core structure were essential for potent antibacterial activity. nih.gov Preliminary mechanistic studies suggest that these compounds interfere with bacterial cell wall and nucleic acid biosynthesis. nih.gov

| Compound | Target Organism(s) | Key Finding(s) |

| HSN584 | MRSA, VRE | Rapid bactericidal activity; complete eradication of MRSA in 2 hours. nih.gov |

| HSN739 | MRSA, VRE | >99.9% reduction of MRSA in 2 hours. nih.gov |

| HSN584, HSN739 | Intracellular MRSA | Reduction of bacterial load in macrophages. nih.gov |

The enzyme inosine-5′-monophosphate dehydrogenase (IMPDH) has been identified as a key target for novel antitubercular agents. Analogues based on a 1-(5-isoquinolinesulfonyl)piperazine (B1672589) structure have been developed as potent inhibitors of this enzyme in Mycobacterium tuberculosis (M. tuberculosis). nih.gov

The lead compound, cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone, was found to derive its antitubercular effects from the inhibition of IMPDH. nih.gov Extensive structure-activity relationship (SAR) studies involving the synthesis and evaluation of 48 analogues confirmed the importance of the isoquinoline, piperazine, and cyclohexyl rings for potent activity. nih.gov These biochemical, whole-cell, and X-ray crystallography studies helped to elucidate the binding modes of these inhibitors to the IMPDH enzyme. nih.gov This research has led to the identification of derivatives with improved inhibitory concentrations (IC₅₀) and compounds that remain active against resistant mutants of M. tuberculosis, highlighting the therapeutic potential of this isoquinoline-based scaffold. nih.gov

| Compound Class | Target Enzyme | Target Organism | Key Finding |

| 1-(5-isoquinolinesulfonyl)piperazine analogues | Inosine-5′-monophosphate dehydrogenase (IMPDH) | Mycobacterium tuberculosis | Inhibition of IMPDH is the primary mechanism of antitubercular activity. nih.gov |

| Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone | IMPDH | M. tuberculosis | Lead compound identified as a potent inhibitor. nih.gov |

Modulation of Key Biological Pathways and Targets

Beyond direct antimicrobial and anti-inflammatory effects, isoquinoline analogues can modulate specific receptors and signaling cascades, demonstrating their utility as targeted therapeutic agents.

G-protein-coupled receptor 84 (GPR84) is recognized as a pro-inflammatory receptor, with its expression being upregulated under inflammatory conditions. researchgate.netbohrium.com This makes it an attractive therapeutic target for inflammatory and fibrotic diseases. researchgate.netnih.gov Several antagonists for GPR84 have been developed, some of which feature an isoquinoline or a related core structure. researchgate.netnih.gov

One of the most studied GPR84 antagonists is GLPG1205, which has a pyrimido[6,1-a]isoquinolin-4-one core. researchgate.netnih.govnih.gov This compound has been shown to reduce disease activity and neutrophil infiltration in animal models of chronic inflammatory bowel disease. nih.gov By blocking the GPR84 receptor, such antagonists can effectively reduce inflammatory responses. researchgate.net The development of these isoquinoline-based antagonists provides a valuable tool for exploring the therapeutic potential of targeting GPR84 in various diseases. nih.gov

| Compound | Target Receptor | Biological Role |

| GLPG1205 | G-Protein-Coupled Receptor 84 (GPR84) | Antagonist; blocks pro-inflammatory signaling. researchgate.netnih.gov |

Hyperpigmentation disorders result from the overproduction of melanin (B1238610). mdpi.com The process of melanogenesis is controlled by complex signaling pathways, and isoquinoline analogues have been found to inhibit this process by modulating these key pathways. mdpi.com The primary regulator of melanin synthesis is the enzyme tyrosinase, whose expression is controlled by the microphthalmia-associated transcription factor (MITF). mdpi.comnih.gov

The novel synthetic compound Di (isoquinolin-1-yl) sulfane (DIQS) has been identified as a potent inhibitor of melanin production. mdpi.com Studies in B16F10 melanoma cells, zebrafish embryos, and reconstituted human skin tissue showed that DIQS effectively inhibits melanin synthesis and tyrosinase activity. mdpi.com

The mechanism behind this inhibition involves the dual modulation of two critical signaling pathways:

cAMP/PKA/CREB Pathway: This pathway is a central regulator of melanogenesis. nih.govjmb.or.kr DIQS was found to inhibit the phosphorylation of the cAMP response element-binding protein (CREB). By doing so, it downregulates the expression of MITF and, consequently, the expression of tyrosinase. mdpi.com

MAPK Signaling Pathway: DIQS also inhibits the phosphorylation of p38 and JNK, which are components of the MAPK signaling pathway also involved in regulating melanin production. mdpi.com

These findings indicate that DIQS attenuates hyperpigmentation by disrupting the cAMP/PKA/CREB/MITF/tyrosinase axis and the MAPK pathways, making it a promising agent for applications in treating hyperpigmentation disorders. mdpi.com

| Compound | Target Pathway | Key Proteins Modulated | Outcome |

| Di (isoquinolin-1-yl) sulfane (DIQS) | cAMP/PKA/CREB | CREB, MITF, Tyrosinase | Inhibition of phosphorylation/expression. mdpi.com |

| Di (isoquinolin-1-yl) sulfane (DIQS) | MAPK | p-p38, p-JNK | Inhibition of phosphorylation. mdpi.com |

| Di (isoquinolin-1-yl) sulfane (DIQS) | Melanogenesis | Melanin Synthesis, Tyrosinase Activity | Significant inhibition. mdpi.com |

Cholinesterase and Monoamine Oxidase Inhibition

Analogues of this compound have been investigated for their potential to inhibit cholinesterases (ChE) and monoamine oxidases (MAO), enzymes that are significant targets in the treatment of neurodegenerative diseases. nih.gov A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which are structurally related to this compound, have been synthesized and evaluated for their inhibitory action against these enzymes. nih.govnih.gov

In one study, these carboxamide derivatives were tested for their ability to inhibit monoamine oxidase-A (MAO-A), monoamine oxidase-B (MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov The findings revealed that none of the tested compounds exhibited inhibitory effects against AChE. However, several compounds were active against BChE, and many showed inhibitory activity against both MAO-A and MAO-B. nih.gov

Specifically, four compounds demonstrated notable inhibitory activity against both MAO-A and MAO-B. nih.gov Two other compounds were found to be selective inhibitors of MAO-A, with IC50 values of 1.38 and 2.48 µM. nih.gov Furthermore, twelve of the synthesized compounds displayed inhibitory effects against BChE. nih.gov These findings suggest that the isoquinoline scaffold is a promising framework for the development of inhibitors for these key enzymes. nih.gov

The table below summarizes the inhibitory activities of selected (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives against MAO-A and MAO-B.

| Compound | MAO-A Inhibition (IC50 µM) | MAO-B Inhibition (IC50 µM) |

| 2d | 1.38 | > 100 |

| 2i | 4.65 | 7.82 |

| 2j | 2.48 | > 100 |

| 2p | 6.21 | 9.33 |

| 2t | 8.53 | 11.24 |

| 2v | 7.18 | 8.91 |

Data sourced from a study on (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide derivatives. nih.gov

Other Reported Pharmacological Actions

Beyond their effects on cholinesterases and monoamine oxidases, isoquinoline analogues have been explored for a range of other pharmacological activities.

Analgesic Effects

Certain isoquinoline analogues have demonstrated significant analgesic properties. For instance, a study on 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride revealed pronounced analgesic and anti-inflammatory effects. biomedpharmajournal.org In a test involving chemical irritation, this compound was found to be significantly more effective and safer than the reference drug, metamizole (B1201355) sodium. biomedpharmajournal.org Another class of related compounds, isoquinolone derivatives, have been investigated as antagonists of the lysophosphatidic acid receptor 5 (LPA5), showing promise as potential analgesics for inflammatory and neuropathic pain. nih.gov

Cholesterol-Lowering Effects

The isoquinoline framework is recognized for its potential cholesterol-lowering properties. nih.gov Berberine (B55584), a well-known isoquinoline alkaloid, has been shown to reduce serum cholesterol levels. nih.gov Its mechanism of action involves increasing the expression of the low-density lipoprotein receptor (LDLR) and reducing the secretion of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that degrades the LDLR. nih.gov In animal models, berberine has been observed to significantly decrease total cholesterol and LDL-cholesterol levels. nih.gov

Antihyperglycemic Potential

In addition to cholesterol-lowering effects, isoquinoline derivatives have been noted for their antihyperglycemic potential. nih.gov Berberine, for example, has demonstrated the ability to lower blood glucose levels. nih.gov It achieves this by increasing glucose utilization in fat and muscle cells while decreasing its absorption in the intestines. nih.gov In animal studies with diabetic models, berberine administration led to a significant reduction in blood glucose levels and improved glucose tolerance. nih.gov

Antiplatelet Activity

Several isoquinoline alkaloids have been reported to possess antiplatelet activity. nih.govnih.gov A screening of various isoquinoline alkaloids for their ability to inhibit platelet aggregation in whole human blood identified papaverine (B1678415) and bulbocapnine (B190701) as the most potent compounds. nih.gov These compounds demonstrated biologically relevant IC50 values against arachidonic acid-induced aggregation. nih.gov Further investigation confirmed their antiplatelet effects when collagen was used as the aggregation inducer. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Substituents on Biological Potency and Selectivity

The biological activity of isoquinolin-1-yl(phenyl)methanone derivatives can be finely tuned by introducing different substituents on the isoquinoline (B145761) and phenyl rings, as well as by modifying the methanone (B1245722) linker. These modifications influence the compound's size, shape, electronics, and lipophilicity, which in turn affect its interaction with biological targets.

Role of the Methanone Moiety in Biological Activity

In a series of isoquinoline-1-carboxamide (B73039) derivatives, the amide linker was found to be crucial for their anti-inflammatory and anti-migratory activities in microglial cells. Specifically, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) demonstrated potent suppression of pro-inflammatory mediators. nih.gov The orientation and hydrogen-bonding capabilities of the carboxamide group are thought to be key for its biological effect. nih.gov

Furthermore, in pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, the planarity of the fused isoquinoline-pyrrole system in conjunction with the dihedral angle to the phenyl ring, dictated by the methanone linker, is a determining factor for their biological activity. nih.govresearchgate.net An intramolecular C-H···O hydrogen bond involving the methanone oxygen can also contribute to a more rigid and planar conformation, which may be favorable for binding to specific biological targets. nih.govresearchgate.net The replacement of the amide linker with a methyl-amino linker in some quinazoline (B50416) derivatives led to a significant decrease in inhibitory activity, highlighting the importance of the carbonyl group for maintaining the desired biological effect.

Influence of Phenyl Ring Substitutions (e.g., trifluoromethyl, halogens, alkyl groups)

Substituents on the phenyl ring have a profound impact on the biological potency and selectivity of this compound derivatives. The nature, position, and size of these substituents can alter the electronic properties and steric profile of the molecule, leading to varied interactions with the target's binding site.

Studies on 3-arylisoquinolinones have shown that the position of substituents on the phenyl ring is critical. For instance, meta-substituted 3-arylisoquinolinones were found to be up to 700-fold more active as antiproliferative agents than their para-substituted counterparts. nih.govnih.govresearchgate.net This enhanced activity was attributed to the ability of the meta-substituent to occupy a specific subpocket within the colchicine-binding site of tubulin. nih.govnih.govresearchgate.net

The trifluoromethyl (CF3) group, a common substituent in medicinal chemistry, significantly influences the properties of bioactive molecules. bohrium.commdpi.comnih.gov Its high lipophilicity and electron-withdrawing nature can enhance metabolic stability and cell permeability. mdpi.com In a series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines, the CF3 group led to selective inhibition of phenylethanolamine N-methyltransferase (PNMT) by decreasing affinity for the α2-adrenoceptor. nih.gov This selectivity was attributed to both steric hindrance at the α2-adrenoceptor and the reduced pKa of the amine due to the electron-withdrawing CF3 group. nih.gov

Halogen atoms like chlorine and fluorine are also frequently used to modulate activity. For example, in a series of 3-phenyl-isoquinolin-1(2H)-one derivatives, substitutions with bromine, chlorine, and fluorine on the phenyl ring were explored for their PARP-1 inhibitory activity.

| Compound/Substituent | Position on Phenyl Ring | Biological Activity | Reference |

| 3-Arylisoquinolinones | meta | High antiproliferative activity | nih.govnih.govresearchgate.net |

| 3-Arylisoquinolinones | para | Low antiproliferative activity | nih.govnih.govresearchgate.net |

| 3-Trifluoromethyl-THIQ | 3-position of THIQ | Selective PNMT inhibition | nih.gov |

Effect of Isoquinoline Ring Modifications and Derivatizations

Modifications to the isoquinoline ring system itself, including the introduction of substituents and the degree of saturation, are pivotal in determining the pharmacological profile of these compounds.

In a study of Rho-kinase (ROCK) inhibitors, the basicity of the aminoisoquinoline core was a key factor. Removal of the basic center in 6-substituted isoquinolin-1-amines led to improved potency and a favorable pharmacokinetic profile. nih.gov This highlights that modulating the pKa of the isoquinoline nitrogen can be a successful strategy for optimizing drug candidates. nih.gov

Furthermore, substitutions at various positions of the isoquinoline nucleus have been shown to affect bioactivity. For instance, in a series of isoquinoline alkaloids, substitutions at the C-7 position were found to influence their biological effects. rsc.org The synthesis of various substituted isoquinoline-1-carboxyaldhyde thiosemicarbazones has also been explored to develop potent anti-cancer agents. japsonline.comjapsonline.com

The degree of saturation of the isoquinoline ring is another important factor. For example, 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) derivatives often exhibit different biological activities compared to their fully aromatic counterparts. The increased flexibility of the THIQ ring can allow for optimal binding to certain targets.

Significance of Heteroaryl Moieties on Pharmacological Profile

Replacing the phenyl ring with various heteroaryl moieties can significantly alter the pharmacological profile of isoquinolin-1-yl methanone analogs. Heteroatoms introduce changes in electronic distribution, hydrogen bonding capacity, and steric properties, leading to different interactions with biological targets.

For instance, in the development of inhibitors for enzymes like Raf kinase, the exploration of various heterocyclic ketones, including those with pyridine (B92270), thiophene, and furan (B31954) rings, has been a common strategy. researchgate.net The introduction of a furan-2-yl moiety in place of the phenyl ring in certain tetrahydroquinoline derivatives has been shown to result in compounds with interesting biological activities, including anti-inflammatory and potential anti-cancer properties. mdpi.com

The specific heteroaryl ring and its substitution pattern can lead to enhanced potency or selectivity. For example, the nitrogen atom in a pyridine ring can act as a hydrogen bond acceptor, which might be a crucial interaction for binding to a specific enzyme's active site. The choice of the heteroaryl ring is therefore a key consideration in the design of new isoquinolin-1-yl methanone-based therapeutic agents.

| Phenyl Ring Replacement | Resulting Pharmacological Profile | Reference |

| Furan-2-yl | Anti-inflammatory, potential anti-cancer | mdpi.com |

| Pyridine, Thiophene | Varied, target-dependent | researchgate.net |

Correlation of Lipophilicity with Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its interaction with biological targets. QSAR studies have demonstrated a correlation between lipophilicity and the biological activity of isoquinoline derivatives. nih.govsciepub.com

In a study of quinoline-1,4-quinone hybrids, the logP values were found to be dependent on the substituent at the C-2 position of the quinoline (B57606) moiety. nih.gov For instance, the presence of a morpholinyl ring resulted in higher lipophilicity compared to a pyrrolidinyl ring. nih.gov The experimental lipophilicity was also influenced by the isomeric nature of the core, with 5,8-quinolinedione (B78156) and 5,8-isoquinolinedione hybrids showing different logP values. nih.gov

In the development of selective inhibitors of phenylethanolamine N-methyltransferase, the introduction of a trifluoromethyl group not only enhanced selectivity but also increased the lipophilicity of the compounds, which is a desirable property for penetration of the blood-brain barrier. nih.gov However, an optimal range of lipophilicity is often required, as very high lipophilicity can lead to poor solubility and increased toxicity. Therefore, balancing lipophilicity is a key aspect of lead optimization.

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling and lead optimization are indispensable tools in modern drug discovery, enabling the rational design of more potent and selective drug candidates. mdpi.commdpi.comunits.itresearchgate.net

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For isoquinoline-based inhibitors, these models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For example, a pharmacophore model for PIN1 inhibitors, built from a complex with a phenyl-imidazole inhibitor, included four hydrogen-bond acceptors, one hydrogen-bond donor, and one aromatic feature. units.it Such models can then be used for virtual screening of compound libraries to identify new potential inhibitors. mdpi.comunits.itresearchgate.net

Lead optimization is an iterative process that aims to improve the properties of a hit compound. researchgate.net This can involve strategies such as:

Modifying substituents to enhance potency and selectivity, as discussed in the previous sections.

Altering the core scaffold to improve pharmacokinetic properties. For instance, the removal of a basic center in isoquinoline-based ROCK inhibitors improved their in vivo efficacy. nih.gov

Bioisosteric replacement of functional groups to overcome liabilities such as metabolic instability.

Structure-based design , where the three-dimensional structure of the target protein is used to guide the design of more effective inhibitors.

Through these iterative cycles of design, synthesis, and biological evaluation, researchers can refine the structure of this compound derivatives to develop promising new therapeutic agents.

Development and Validation of QSAR Models for Activity Prediction